Apalutamide Dithio Impurity
CAS No.: 2649802-40-2
Cat. No.: VC14453530
Molecular Formula: C21H15F4N5OS2
Molecular Weight: 493.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2649802-40-2 |
|---|---|
| Molecular Formula | C21H15F4N5OS2 |
| Molecular Weight | 493.5 g/mol |
| IUPAC Name | 4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-6,8-bis(sulfanylidene)-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide |
| Standard InChI | InChI=1S/C21H15F4N5OS2/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31) |
| Standard InChI Key | HWMKCWCULGRTPT-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=S)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F |
Introduction
Analytical Methodologies for Detection and Quantification
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method validated per ICH Q2(R1) guidelines enables simultaneous quantification of apalutamide and its dithio impurity. Key parameters include:
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Column: Atlantis dC₁₈ (100 × 4.6 mm, 3.0 µm)
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Mobile Phase: Gradient of 10 mM KH₂PO₄ (pH 3.5) and acetonitrile
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Flow Rate: 1.0 mL/min at 45°C column temperature
This method achieves baseline separation (resolution >2.0) between apalutamide and the dithio impurity within 30 minutes, with a linear range of 0.12–2.24 µg/mL (r² > 0.997) and limit of quantification (LOQ) of 0.05% w/w .
LC-MS/MS Structural Elucidation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) reveals characteristic fragmentation patterns:
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Parent Ion: [M+H]⁺ at m/z 494.1
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Key Fragments: m/z 322.0 (loss of trifluoromethylpyridine), m/z 199.1 (benzamide moiety) .
These fragments confirm the impurity’s structural integrity and differentiate it from isobaric degradation products.
Synthesis and Degradation Pathways
Process-Related Formation
The dithio impurity arises during apalutamide synthesis via:
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Over-alkylation: Excess thiophosgene or thiourea reagents reacting with the spirocyclic intermediate.
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Oxidative Coupling: Dimerization of thioamide intermediates under basic conditions .
Forced Degradation Studies
Stress testing under ICH-recommended conditions reveals:
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Acidic Hydrolysis (0.1N HCl, 70°C): Generates DP1 (hydrolyzed pyridine) and DP3 (des-fluoro analog).
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Oxidative Stress (3% H₂O₂): Forms sulfoxide derivatives but leaves the dithio group intact .
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Photolytic Degradation (ICH Q1B): No significant degradation, indicating photostability .
Regulatory and Pharmacopeial Status
ICH Guidelines Compliance
The impurity is controlled per ICH Q3A/B thresholds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume